molecular formula C12H15N5O B6441658 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine CAS No. 2548977-08-6

4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine

Cat. No. B6441658
CAS RN: 2548977-08-6
M. Wt: 245.28 g/mol
InChI Key: ZRZQNPRSKAHIOW-UHFFFAOYSA-N
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Description

The compound “4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine” is a pyrimidine-derived polycyclic nitrogen heterocycle . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group .


Synthesis Analysis

The synthesis of such compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of new ligands that retain the tridentate mode of coordination but combine different azaheteroaromatic fragments in one molecule is important . This allows one to influence the electronic and spatial structure of coordination compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyrazole ring. The pyrazole ring is substituted with a methyl group . This structure is part of a larger class of compounds known as N,N,N-tridentate ligands, which are of interest for the synthesis of transition metal coordination compounds .


Chemical Reactions Analysis

The pyrimidine ring in this compound acts as the central azine fragment in the trinuclear backbone . This is due to the possibility of further functionalization of such compounds – pyrimidine 2,4 (6)-diheteroaryl derivatives . It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .

Scientific Research Applications

Catalysis Applications

The compound has been utilized as a catalyst in organic synthesis. Specifically, it has been employed for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives are synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes. The methodology offers several promising features, including high yields, short reaction times, and the ability to perform the reaction in a solvent-free environment .

Antileishmanial and Antimalarial Evaluation

While there is no direct evidence for its antileishmanial or antimalarial properties, the compound’s heterocyclic structure warrants investigation. Computational studies, such as molecular docking, could predict its interactions with relevant biological targets .

Imidazole-Containing Compounds

Considering its morpholine moiety, the compound might be useful in designing imidazole-containing derivatives. Imidazoles have diverse therapeutic applications, including antifungal, antibacterial, and antiparasitic activities. Researchers could explore its potential in this context .

Drug Delivery Systems

Given its morpholine ring, the compound could serve as a building block for drug delivery systems. Morpholine-based molecules have been used to enhance drug solubility, stability, and bioavailability. Investigating its role in targeted drug delivery could be valuable .

Photodegradation of Dyes

Considering its aromatic components, the compound might participate in photodegradation processes. Researchers could investigate its ability to degrade organic dyes under UV light, potentially contributing to wastewater treatment .

properties

IUPAC Name

4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQNPRSKAHIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine

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